8-Azidooctanoic Acid

概要

説明

8-Azidooctanoic Acid is used as a building block to introduce the 8-azidooctanoic acid fragment . This fragment is used for further modifications using Click-chemistry (CuAAC), as a protected aminogroup, or is used in physico-chemical investigations .

Synthesis Analysis

The synthesis of 8-Azidooctanoic Acid involves selective labeling of lipoic acid ligase (LplA) with an azide-substituted lipid surrogate . This allows subsequent modification using copper-free click chemistry .Molecular Structure Analysis

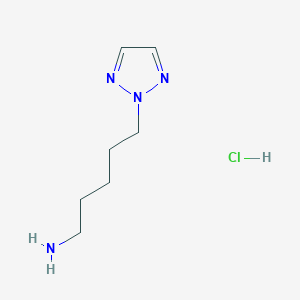

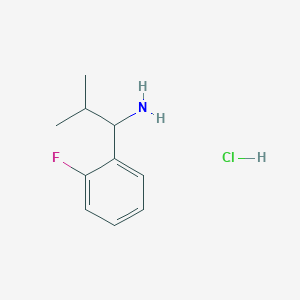

The molecular formula of 8-Azidooctanoic Acid is C8H15N3O2 . The molecular weight is 185.22 g/mol . The InChI is InChI=1S/C8H15N3O2/c9-11-10-7-5-3-1-2-4-6-8 (12)13/h1-7H2, (H,12,13) .Chemical Reactions Analysis

8-Azidooctanoic Acid is used in the modification of proteins. The protein modification reactions vary widely in their inherent site selectivity, overall yields, and functional group compatibility . Some are more amenable to large-scale bioconjugate production, and a number of techniques can be used to label a single protein in a complex biological mixture .Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Azidooctanoic Acid include a molecular weight of 185.22 g/mol , a XLogP3-AA of 2.8 , a hydrogen bond donor count of 1 , a hydrogen bond acceptor count of 4 , and a rotatable bond count of 8 . The exact mass is 185.116426730 g/mol , and the monoisotopic mass is 185.116426730 g/mol . The topological polar surface area is 51.7 Ų , and the heavy atom count is 13 .科学的研究の応用

Application 1: Biomolecular Labeling

- Summary of Application : 8-Azidooctanoic Acid is used in biomolecular labeling . It’s part of a process called “Click chemistry”, specifically copper-accelerated azide-alkyne cycloaddition (CuAAC), which is used extensively for the conjugation, immobilization, and purification of biomolecules .

- Methods of Application : In one study, either W37V LplA was used to target picolyl azide 8 to LAP, or wild-type LplA was used to target non-chelating 8-azidooctanoic acid . The efficiencies of these two ligation reactions are compared in the study .

- Results or Outcomes : This kinetic enhancement allowed researchers to perform site-specific protein labeling on the surface of living cells with only 10–40 µM Cu I/II and much higher signal than could be obtained using the best previously-reported live-cell compatible CuAAC labeling conditions .

Application 2: Activity-Based Protein Profiling

- Summary of Application : 8-Azidooctanoic Acid is used in activity-based protein profiling . It’s used to develop fucopyranose configured cyclophellitol aziridines as activity-based probes (ABPs) for selective in vitro and in vivo labeling of GH29 αL fucosidases from bacteria, mice, and humans .

- Methods of Application : The compound was transformed into target ABPs by conjugation to BODIPY-alkynes and biotin-alkyne via copper(I)-catalyzed Huisgen [2+3] cycloaddition .

- Results or Outcomes : The final compounds were purified by reverse phase HPLC .

特性

IUPAC Name |

8-azidooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2/c9-11-10-7-5-3-1-2-4-6-8(12)13/h1-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIORXIMUYSXDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Azidooctanoic Acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1446848.png)

![cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B1446850.png)